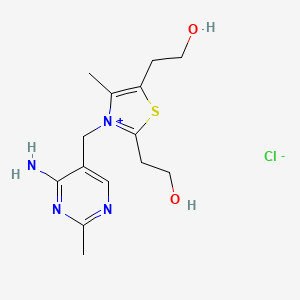

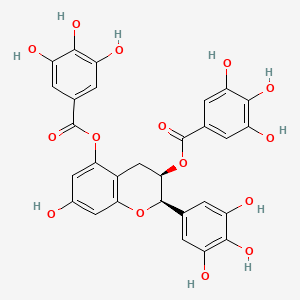

Epigallocatechin 3,5-digallate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Epigallocatechin 3,5-Digallate is a catechin.

Epigallocatechin 3, 5, -di-O-gallate, also known as 3, 5-di-O-galloylepigallocatechin, belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. Epigallocatechin 3, 5, -di-O-gallate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, epigallocatechin 3, 5, -di-O-gallate is primarily located in the membrane (predicted from logP). Outside of the human body, epigallocatechin 3, 5, -di-O-gallate can be found in tea. This makes epigallocatechin 3, 5, -di-O-gallate a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Inhibition of Pancreatic Lipase : Epigallocatechin 3,5-digallate has been found to inhibit pancreatic lipase, an enzyme crucial for lipid absorption in the gut. This suggests potential applications in managing lipid digestion and absorption (Nakai et al., 2005).

Antiviral Properties : Studies have shown that tea polyphenols, including epigallocatechin gallate and theaflavin digallate, inhibit the infectivity of influenza viruses by blocking virus adsorption to cells. This indicates potential for antiviral applications (Nakayama et al., 1993).

Anticancer Effects : Research has demonstrated that tea polyphenols can induce apoptosis in human colon cancer cells. This points towards a role for these compounds, including epigallocatechin 3,5-digallate, in cancer therapy or prevention (Hibasami et al., 2004).

Antibacterial Activity : Tea extracts and catechins, such as epigallocatechin gallate and theaflavin digallate, have shown antibacterial and bactericidal activities against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria, suggesting their use as potential antimicrobial agents (Toda et al., 1991).

Antioxidant Properties : Epigallocatechin 3,5-digallate has been identified as a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress. This property is significant for applications in health, wellness, and possibly in managing certain diseases (Chen & Ho, 1995).

Propriétés

Numéro CAS |

37484-73-4 |

|---|---|

Nom du produit |

Epigallocatechin 3,5-digallate |

Formule moléculaire |

C29H22O15 |

Poids moléculaire |

610.5 g/mol |

Nom IUPAC |

[(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C29H22O15/c30-13-7-21-14(22(8-13)43-28(40)11-3-17(33)25(38)18(34)4-11)9-23(27(42-21)10-1-15(31)24(37)16(32)2-10)44-29(41)12-5-19(35)26(39)20(36)6-12/h1-8,23,27,30-39H,9H2/t23-,27-/m1/s1 |

Clé InChI |

RKUDRJTZBDEGNP-YIXXDRMTSA-N |

SMILES isomérique |

C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

SMILES |

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

SMILES canonique |

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1211454.png)

![(2S,3S,6R)-3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1211455.png)

![1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B1211457.png)

![10-(Phenylmethyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1211461.png)